2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid
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Description
2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C23H14N4O4 and its molecular weight is 410.389. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3-triazole derivatives, have been reported to interact withacetylcholinesterase , an enzyme that plays a crucial role in the nervous system by breaking down acetylcholine, a key neurotransmitter .
Mode of Action
The 1,2,3-triazole ring, a common feature in this compound, can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme . This suggests that the compound might interact with its target through hydrogen bonding, potentially altering the function of the target enzyme.
Biochemical Pathways
Given the potential interaction with acetylcholinesterase , it could be inferred that the compound may influence cholinergic signaling pathways in the nervous system.
Pharmacokinetics
Computational studies have been conducted to predict the drug-likeness and pharmacokinetic properties of similar compounds .
Result of Action
Similar compounds have shown significant biological activities, including α-glucosidase inhibition, anticancer, and antioxidant activities .
Action Environment
The stability of similar compounds, such as 1,4-disubstituted 1,2,3-triazoles, has been reported .
Properties
IUPAC Name |
2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-21-13-7-1-2-8-14(13)22(29)20(27-18-12-6-5-11-17(18)25-26-27)19(21)24-16-10-4-3-9-15(16)23(30)31/h1-12,24H,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIKZKUKMTWSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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